2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 921886-59-1
Cat. No.: VC8320465
Molecular Formula: C25H30N4O3S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921886-59-1 |
|---|---|
| Molecular Formula | C25H30N4O3S |
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | 2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C25H30N4O3S/c1-16-5-7-20(8-6-16)11-26-22(31)13-29-21(14-30)12-27-25(29)33-15-23(32)28-24-18(3)9-17(2)10-19(24)4/h5-10,12,30H,11,13-15H2,1-4H3,(H,26,31)(H,28,32) |
| Standard InChI Key | UAPVBYWACNNQCN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)CO |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)CO |
Introduction
The compound 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule featuring multiple functional groups, including an imidazole ring, a carbamoyl group, a sulfanyl linkage, and a trimethylphenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by the presence of these pharmacologically relevant groups.
Synthesis and Chemical Reactivity
The synthesis of such compounds often involves multi-step reactions, including the formation of the imidazole ring, introduction of the carbamoyl group, and attachment of the sulfanyl and trimethylphenyl moieties. Chemical reactivity can be explored through reactions typical for compounds containing imidazole and sulfanyl functionalities, such as nucleophilic substitution or addition reactions.
Potential Biological Activities
Compounds with similar structures, featuring imidazole and carbamoyl groups, are often investigated for their biological activities, including potential roles in enzyme inhibition, receptor modulation, or antimicrobial effects. The presence of a sulfanyl linkage may enhance its ability to interact with biological targets.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide | Not specified | Similar imidazole structure, different substituent |
| 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide | C22H23FN4O4S | Contains trifluoromethyl group, different core structure |
| 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | C5H8N2OS | Simple imidazole structure with hydroxymethyl and thione groups |
Research Findings and Future Directions
While specific research findings on 2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide are not detailed in the available literature, compounds with similar structures are typically studied for their pharmacological properties. Future research should focus on biological assays to establish its efficacy and mechanism of action, as well as interaction studies to understand how it interacts with biological systems.
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